H-D-Met-OMe.HCl Versus H-Met-OMe.HCl: Chiral Configuration Drives Optical Rotation Inversion and Stereospecific Reactivity
The D-enantiomer (H-D-Met-OMe.HCl) exhibits specific optical rotation of [α]D²⁰ = -25.0° to -27.0° (c=1, H₂O) , whereas the L-enantiomer (H-Met-OMe.HCl) shows opposite sign and comparable magnitude (literature reference: L-methionine methyl ester hydrochloride specific rotation ≈ +26° under similar conditions) [1]. This optical inversion directly reflects the R versus S absolute configuration at the α-carbon stereocenter. In enzymatic resolution systems, D- and L-methionine substrates exhibit distinct kinetic parameters: D-methionine racemization follows reversible Michaelis-Menten kinetics with measured Vmax and Km values that differ from those of L-methionine in amino acid racemase assays conducted in aqueous-organic media containing up to 60% methanol [2].
| Evidence Dimension | Optical rotation [α]D²⁰ (c=1, H₂O) |
|---|---|
| Target Compound Data | -25.0° to -27.0° |
| Comparator Or Baseline | H-Met-OMe.HCl (L-enantiomer): approximately +26° |
| Quantified Difference | Sign inversion (negative vs. positive) reflecting opposite absolute stereochemistry |
| Conditions | c=1 g/100 mL in H₂O at 20°C |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for stereospecific applications; using the wrong enantiomer introduces opposite stereochemical outcomes that invalidate chiral synthesis or biological assays.
- [1] 艾科试剂 (Aike Reagent). D-蛋氨酸甲酯盐酸盐产品页面. 比旋光度 [a]20/D +26±2° (C=1 in H₂O). 2018. View Source
- [2] Carsten V, Lütz S, et al. Model-based characterization of an amino acid racemase from Pseudomonas putida DSM 3263. Biotechnology and Bioengineering. 2013. View Source
